3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride
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Overview
Description
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. It is a non-aromatic heterocyclic compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol . This compound is commonly used as a building block in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of 2,2-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and dual leucine zipper kinase (DLK) inhibitors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including cyclic and acyclic β-aminofluoroalkenes.
Material Science: It is used in the preparation of hybrid organic-inorganic ferroelectric materials, which have applications in electronic devices.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. For example, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones and thereby enhancing insulin secretion . In the case of DLK inhibitors, the compound interferes with the kinase activity, modulating cellular signaling pathways involved in neurodegeneration .
Comparison with Similar Compounds
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:
3,3-difluoropyrrolidine hydrochloride: Similar in structure but lacks the dimethyl groups, leading to different reactivity and applications.
4,4-difluoropiperidine hydrochloride: A piperidine derivative with different ring size and fluorine substitution pattern, resulting in distinct chemical properties.
3,3-difluoroazetidine hydrochloride: An azetidine derivative with a smaller ring size, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable building block in various fields of research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride involves the reaction of 2,2-dimethyl-1,3-propanediol with hydrochloric acid to form 2,2-dimethyl-1,3-propanediol hydrochloride. This intermediate is then reacted with 3,3-difluoro-1,2-diaminopropane to form the final product, 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "hydrochloric acid", "3,3-difluoro-1,2-diaminopropane" ], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-propanediol is reacted with hydrochloric acid to form 2,2-dimethyl-1,3-propanediol hydrochloride.", "Step 2: 3,3-difluoro-1,2-diaminopropane is added to the reaction mixture from step 1 and the mixture is heated under reflux.", "Step 3: The reaction mixture is cooled and the resulting solid is filtered and washed with water.", "Step 4: The solid is dried to obtain 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride as a white crystalline powder." ] } | |
CAS No. |
1894273-96-1 |
Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(2)6(7,8)3-4-9-5;/h9H,3-4H2,1-2H3;1H |
InChI Key |
VHNAKNWOUDYKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)(F)F)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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